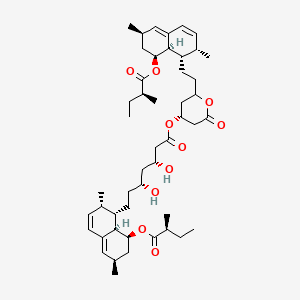
1,3-Di(1H-1,2,4-triazol-1-yl)benzene
Overview
Description
1,3-Di(1H-1,2,4-triazol-1-yl)benzene is a chemical compound with the molecular formula C10H8N6 . It has an average mass of 212.211 Da and a monoisotopic mass of 212.081039 Da . This compound is also known by other names such as 1,1’- (1,3-Phenylene)bis (1H-1,2,4-triazole) and 1,1’-benzene-1,3-diylbis (1H-1,2,4-triazole) .
Synthesis Analysis
The synthesis of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene and its derivatives has been reported in various studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives including 1,3-diphenyl-2- (1H-1,2,4-triazol-1-yl) propan-1-ones . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene is characterized by its molecular formula C10H8N6 . Further details about its structure can be obtained through spectroscopic techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene include its molecular formula C10H8N6, average mass of 212.211 Da, and monoisotopic mass of 212.081039 Da .Scientific Research Applications
Antifungal Applications
Fluconazole, which contains the 1,2,4-triazole ring, is a widely used antifungal drug . It is used in the treatment and prevention of superficial and systemic fungal infections . The presence of the 1,2,4-triazole ring in Fluconazole contributes to its antifungal properties .
Anticancer Applications
1,2,4-Triazole derivatives, including 1,3-Di(1H-1,2,4-triazol-1-yl)benzene, have shown promising anticancer activity . For instance, compounds 7d, 7e, 10a, and 10d demonstrated significant cytotoxic activity against the Hela cell line .
Antimicrobial Applications
Compounds containing a 1,2,4-triazole ring exhibit broad biological activities, including antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs .
Anti-inflammatory and Analgesic Applications
1,2,4-Triazole compounds also exhibit anti-inflammatory and analgesic activities . This makes them potential candidates for the development of new anti-inflammatory and analgesic drugs .
Antiviral Applications
1,2,4-Triazole compounds have shown antiviral properties . For example, Ribavirin, a drug used in the treatment of hepatitis, contains a 1,2,4-triazole ring .
Antimalarial Applications
1,2,4-Triazole compounds have demonstrated antimalarial properties . This makes them potential candidates for the development of new antimalarial drugs .
Pharmaceutical Quality Control
Fluconazole impurity C, or 1,3-Di(1H-1,2,4-triazol-1-yl)benzene, is used as a reference standard in pharmaceutical quality control . It is used in laboratory tests as specifically prescribed in the European Pharmacopoeia .
Drug Synthesis
1,2,4-Triazole compounds, including 1,3-Di(1H-1,2,4-triazol-1-yl)benzene, are used in the synthesis of various drugs . For example, Fluconazole is synthesized from compounds containing a 1,2,4-triazole ring .
Future Directions
The future directions for the study of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. More research could also be done to explore its potential applications, particularly in the field of medicinal chemistry .
Mechanism of Action
Target of Action
Fluconazole primarily targets the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase .
Mode of Action
Fluconazole acts as a very selective inhibitor of the fungal cytochrome P450 dependent enzyme lanosterol 14-α-demethylase . This enzyme normally works to convert lanosterol to ergosterol, which is necessary for fungal cell wall synthesis .
Biochemical Pathways
Fluconazole’s inhibition of lanosterol 14-α-demethylase disrupts the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane . This disruption leads to an accumulation of 14α-methyl sterols and a depletion of ergosterol within the fungal cell membrane, which results in inhibition of fungal growth .
Pharmacokinetics
Fluconazole, a structurally similar compound, is known for its high oral bioavailability and linear pharmacokinetics . Most of the active drug is excreted renally, and dose adjustment is required for patients with renal failure .
Result of Action
The inhibition of ergosterol synthesis by fluconazole leads to changes in membrane permeability, membrane-bound enzyme activities, and physiological functions, ultimately resulting in fungal cell growth inhibition .
Action Environment
It is always recommended to store chemical compounds in a sealed, dry environment at room temperature to maintain their stability and efficacy.
properties
IUPAC Name |
1-[3-(1,2,4-triazol-1-yl)phenyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6/c1-2-9(15-7-11-5-13-15)4-10(3-1)16-8-12-6-14-16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNXRKYXCCDJHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NC=N2)N3C=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199409 | |
| Record name | Fluconazole specified impurity C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
514222-44-7 | |
| Record name | Fluconazole specified impurity C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0514222447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluconazole specified impurity C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(1H-1,2,4-triazol-1-yl)phenyl]-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1'-(1,3-PHENYLENE)DI-1H-1,2,4-TRIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/150GCO461X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine](/img/structure/B601735.png)
![2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B601738.png)
